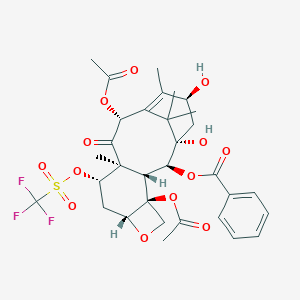

Baccatin III 7-O-Triflate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Baccatin III 7-O-Triflate is a derivative of Baccatin III . Baccatin III is an isolate from the yew tree (Genera Taxus) and is a precursor to the anti-cancer drug paclitaxel (Taxol) .

Synthesis Analysis

The synthesis of Baccatin III involves a key enzyme of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) which catalyses the 10-deacetylbaccatin III into baccatin III in taxol biosynthesis . A novel acetyl group donor, N-acetyl-d-glucosamine, has been identified as a suitable substitute for acetyl-CoA in the enzymatic synthesis of Baccatin III . This substitution has been shown to improve the yield of Baccatin III .Molecular Structure Analysis

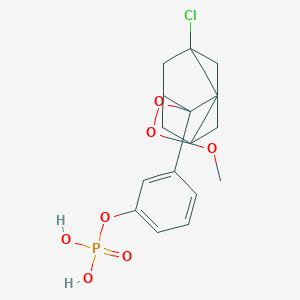

Baccatin III 7-O-Triflate contains a total of 90 bonds, including 53 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 7 double bonds, 6 aromatic bonds, 1 four-membered ring, 3 six-membered rings, 2 eight-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Baccatin III have been studied extensively. An intramolecular Heck reaction serves as the key step in the total synthesis of Baccatin III . The synthetic route is based on utilizing the Wieland−Miescher ketone as a matrix to provide the C and D rings of the targets and to provide functionality implements for joining this sector to an A ring precursor .Applications De Recherche Scientifique

Field: Cancer Research

Baccatin III is an important precursor for the synthesis of the clinically important anticancer drug Taxol .

Application Summary

Baccatin III is used in the synthesis of Taxol, a potent anticancer drug. The drug has shown significant results in the treatment of various types of cancers .

Methods of Application or Experimental Procedures

The synthesis of Baccatin III involves the catalysis of 10-deacetylbaccatin III into Baccatin III in Taxol biosynthesis. This process is catalyzed by a key enzyme known as 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) .

Results or Outcomes

In a study, the cytotoxic properties of enzymatically synthesized Baccatin III (ESB III) were evaluated and compared with standard Baccatin III in different human cancer cell lines, namely human cervical cancer (HeLa), human lung cancer (A549), human skin cancer (A431), and human liver cancer cells (HepG2). Among the various cancer lines tested, HeLa was more susceptible to ESB III with an IC50 of 4.30 µM, while IC50 values for A549, A431, and HepG2 ranged from 4 to 7.81 µM .

Field: Biotechnology and Metabolic Engineering

Application Summary

Baccatin III is a key precursor in the biosynthesis of Taxol (paclitaxel), a potent anti-cancer drug . The biosynthesis of Taxol involves several steps, and the production of Baccatin III is a crucial part of this process .

Methods of Application or Experimental Procedures

The production of Baccatin III has been improved through various methods, including bark extraction techniques, complete chemical synthesis, semi-synthesis from precursors extracted from Taxus spp. plant cultures, and attempts to produce Taxol in non-native platforms . The addition of certain compounds can increase Baccatin III production. For example, the addition of HyproTaximin alone increased Baccatin III production by 1.4-fold and Taxol by 2-fold compared to ethanol controls .

Results or Outcomes

The development of new methods for the production of Baccatin III has led to increased productivity and has helped meet the increasing demand for this compound . The entire pathway for the biosynthesis of Taxol should be elucidated within the next decade, perhaps allowing its introduction into a host capable of gram per litre productivity .

Field: Enzyme Immobilization

Application Summary

Baccatin III is produced by the enzyme Taxoid 10β-O-Acetyltransferase (DBAT), which is a key acetylation enzyme in the biosynthetic pathway of the anti-cancer drug, paclitaxel .

Methods of Application or Experimental Procedures

The recombinant DBAT (rDBAT) was immobilized by cross-linked enzyme aggregates (CLEAs). To optimize the enzyme recovery, single-factor experiment and response surface methodology were applied .

Results or Outcomes

After cross-linking, the optimum temperature of CLEAs-rDBAT rose up to 70 °C and CLEAs-rDBAT could be recycled for three times .

Orientations Futures

The future directions in the research of Baccatin III and its derivatives seem to focus on improving the yield of Baccatin III through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants . Additionally, the use of alternative acetyl substrates in the synthesis of Baccatin III is a promising area of research .

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37F3O13S/c1-15-19(38)13-31(41)26(46-27(40)18-10-8-7-9-11-18)24-29(6,25(39)23(45-16(2)36)22(15)28(31,4)5)20(48-49(42,43)32(33,34)35)12-21-30(24,14-44-21)47-17(3)37/h7-11,19-21,23-24,26,38,41H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAFUEYJDVYQHM-VHLOTGQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37F3O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447070 |

Source

|

| Record name | Baccatin III 7-O-Triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Baccatin III 7-O-Triflate | |

CAS RN |

158811-19-9 |

Source

|

| Record name | Baccatin III 7-O-Triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)